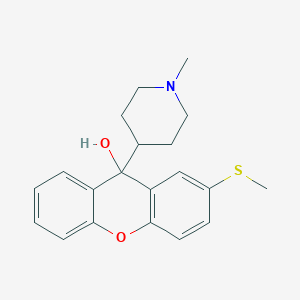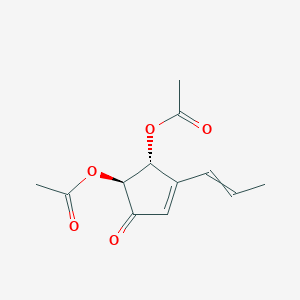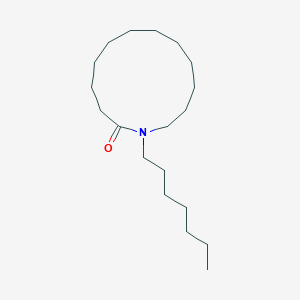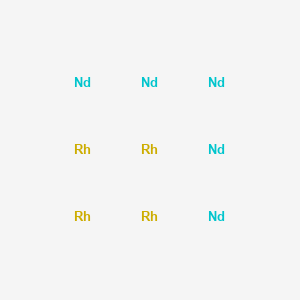
Neodymium--rhodium (5/4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium–rhodium (5/4) is a compound formed by the combination of neodymium and rhodium in a 5:4 ratio. Neodymium is a rare-earth metal known for its magnetic properties, while rhodium is a precious metal known for its catalytic properties. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of neodymium–rhodium (5/4) typically involves the reduction of neodymium and rhodium salts in a controlled environment. One common method is the co-precipitation of neodymium and rhodium salts followed by reduction using hydrogen gas at elevated temperatures. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production of neodymium–rhodium (5/4) often involves the use of high-temperature furnaces and specialized equipment to handle the reactive nature of the elements. The process may include steps such as:
Reduction of Neodymium and Rhodium Salts: Using hydrogen gas or other reducing agents.
Purification: Removing impurities through techniques like filtration and recrystallization.
Alloying: Combining the purified elements in the desired ratio and melting them together in a high-temperature furnace.
Analyse Des Réactions Chimiques
Types of Reactions: Neodymium–rhodium (5/4) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced back to its elemental form using strong reducing agents.
Substitution: Can undergo substitution reactions with other metals or ligands.
Common Reagents and Conditions:
Oxidation: Typically occurs in the presence of oxygen or air at elevated temperatures.
Reduction: Common reducing agents include hydrogen gas and lithium aluminum hydride.
Substitution: Often involves the use of metal halides or organometallic compounds.
Major Products Formed:
Oxides: Neodymium oxide and rhodium oxide.
Reduced Metals: Elemental neodymium and rhodium.
Substituted Compounds: Various metal-ligand complexes.
Applications De Recherche Scientifique
Neodymium–rhodium (5/4) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including cancer treatment and drug delivery systems.
Industry: Utilized in the production of high-strength magnets and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which neodymium–rhodium (5/4) exerts its effects involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates the activation of reactants and the formation of intermediate species, leading to the desired products. The molecular targets may include specific enzymes or receptors, and the pathways involved can vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Neodymium–rhodium (5/4) can be compared with other similar compounds, such as:
Neodymium–palladium (5/4): Similar catalytic properties but different reactivity and stability.
Neodymium–platinum (5/4): Known for its high catalytic activity but more expensive and less abundant.
Neodymium–iridium (5/4): Exhibits unique electronic properties but less commonly used.
Uniqueness: Neodymium–rhodium (5/4) stands out due to its combination of magnetic and catalytic properties, making it valuable in both scientific research and industrial applications. Its relatively lower cost compared to other precious metal compounds also adds to its appeal.
Propriétés
Numéro CAS |
60571-05-3 |
|---|---|
Formule moléculaire |
Nd5Rh4 |
Poids moléculaire |
1132.83 g/mol |
Nom IUPAC |
neodymium;rhodium |
InChI |
InChI=1S/5Nd.4Rh |
Clé InChI |
BEJKKFCOOZEVAV-UHFFFAOYSA-N |
SMILES canonique |
[Rh].[Rh].[Rh].[Rh].[Nd].[Nd].[Nd].[Nd].[Nd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




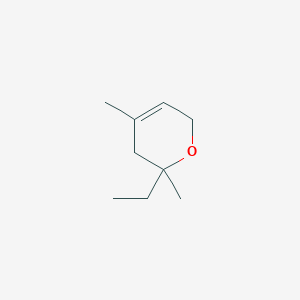
![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)

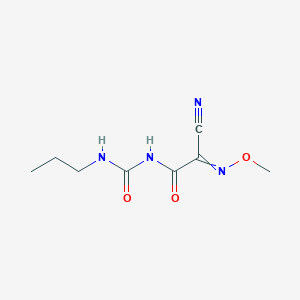
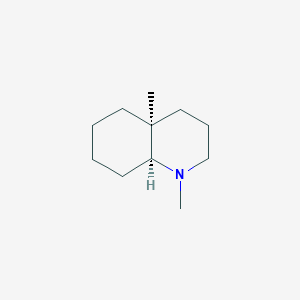
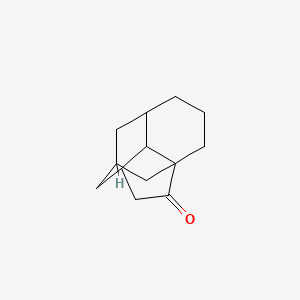
![4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14612337.png)
